Silane, trimethyl(4-methyl-3-furanyl)-
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Overview
Description
Silane, trimethyl(4-methyl-3-furanyl)- is an organosilicon compound with the molecular formula C_9H_16OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 4-methyl-3-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(4-methyl-3-furanyl)- typically involves the reaction of trimethylchlorosilane with 4-methyl-3-furanyl lithium or Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+4-methyl-3-furanyl-MgBr→(CH3)3Si-4-methyl-3-furanyl+MgBrCl
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(4-methyl-3-furanyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(4-methyl-3-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced using hydrosilanes to form silane derivatives.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H_2O_2).
Reduction: Hydrosilanes such as triethylsilane (Et_3SiH) are commonly used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH_4) and Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones and other oxygenated derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl(4-methyl-3-furanyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(4-methyl-3-furanyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical reactions, including hydrosilylation and polymerization.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the furan ring, making it less reactive in certain applications.
Triethylsilane: Contains ethyl groups instead of methyl groups, leading to different reactivity and physical properties.
Phenyltrimethylsilane: Contains a phenyl group instead of the furan ring, resulting in different chemical behavior.
Uniqueness
Silane, trimethyl(4-methyl-3-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
170651-01-1 |
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Molecular Formula |
C8H14OSi |
Molecular Weight |
154.28 g/mol |
IUPAC Name |
trimethyl-(4-methylfuran-3-yl)silane |
InChI |
InChI=1S/C8H14OSi/c1-7-5-9-6-8(7)10(2,3)4/h5-6H,1-4H3 |
InChI Key |
CLVIGSAHPGPOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1[Si](C)(C)C |
Origin of Product |
United States |
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